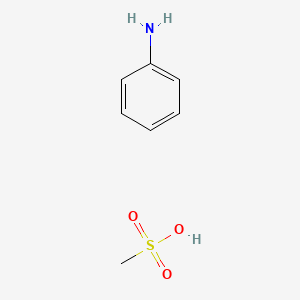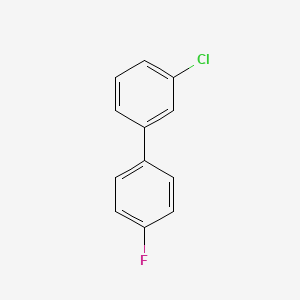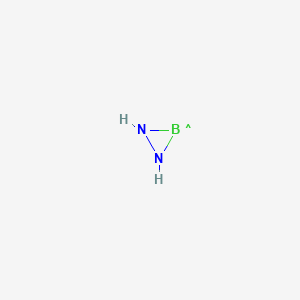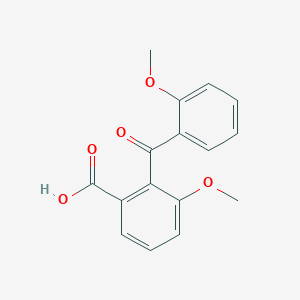
4,4-Dichloro-1-butyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dichloro-1-butyne is an organic compound with the molecular formula C₄H₄Cl₂. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its two chlorine atoms attached to the terminal carbon atoms of the butyne chain. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4-Dichloro-1-butyne can be synthesized through the dehydrohalogenation of 1,4-dichlorobutane. This process involves the elimination of hydrogen chloride (HCl) from the 1,4-dichlorobutane molecule using a strong base such as sodium amide (NaNH₂) in liquid ammonia (NH₃) as the solvent .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dichloro-1-butyne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Addition Reactions: The triple bond can participate in addition reactions with halogens (e.g., Br₂) or hydrogen halides (e.g., HCl).
Reduction Reactions: The compound can be reduced to form 4-chloro-1-butyne or 1-butyne using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Major Products
Substitution: Formation of 4-hydroxy-1-butyne or 4-amino-1-butyne.
Addition: Formation of 4,4-dibromo-1-butyne.
Reduction: Formation of 4-chloro-1-butyne or 1-butyne.
Aplicaciones Científicas De Investigación
4,4-Dichloro-1-butyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical studies involving enzyme inhibition.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4,4-Dichloro-1-butyne involves its ability to undergo nucleophilic substitution and addition reactions. The presence of the chlorine atoms makes the compound reactive towards nucleophiles, while the triple bond allows for addition reactions. These properties enable the compound to interact with various molecular targets and pathways in chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichlorobutane: Similar structure but lacks the triple bond.
1,4-Dichloro-2-butyne: Similar structure but with chlorine atoms at different positions.
1,4-Dibromo-2-butyne: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
4,4-Dichloro-1-butyne is unique due to the specific positioning of the chlorine atoms and the presence of the triple bond. This combination of features imparts distinct reactivity and makes it a valuable compound in various chemical reactions and applications .
Propiedades
Número CAS |
83682-42-2 |
|---|---|
Fórmula molecular |
C4H4Cl2 |
Peso molecular |
122.98 g/mol |
Nombre IUPAC |
4,4-dichlorobut-1-yne |
InChI |
InChI=1S/C4H4Cl2/c1-2-3-4(5)6/h1,4H,3H2 |
Clave InChI |
GZSQUXHPCHUPPD-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)






![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)
